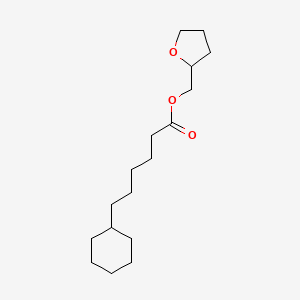![molecular formula C13H13NO3S B14732369 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid CAS No. 6052-39-7](/img/structure/B14732369.png)
4-[Methyl(phenyl)amino]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(phenyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a methyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method is the reaction of aniline with sulfuric acid to form sulfanilic acid, followed by further substitution reactions to introduce the methyl and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Methyl(phenyl)amino]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens or nitro groups.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid). The reactions are typically carried out at moderate temperatures with the use of catalysts.
Nucleophilic Aromatic Substitution: Strong nucleophiles, such as hydroxide ions or amines, are used under basic conditions to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with amines can produce amino-substituted compounds.
Applications De Recherche Scientifique
4-[Methyl(phenyl)amino]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals, such as surfactants and catalysts.
Mécanisme D'action
The mechanism of action of 4-[Methyl(phenyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacking the methyl(phenyl)amino group.
4-Methylbenzenesulfonic acid: Contains a methyl group instead of the methyl(phenyl)amino group, leading to different chemical properties and applications.
Sulfanilic acid: An aniline derivative with a sulfonic acid group, used in similar applications but with different reactivity.
Uniqueness
4-[Methyl(phenyl)amino]benzene-1-sulfonic acid is unique due to the presence of both the methyl(phenyl)amino group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6052-39-7 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
4-(N-methylanilino)benzenesulfonic acid |
InChI |
InChI=1S/C13H13NO3S/c1-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)18(15,16)17/h2-10H,1H3,(H,15,16,17) |
Clé InChI |
JWMVOQDKZMWPHB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




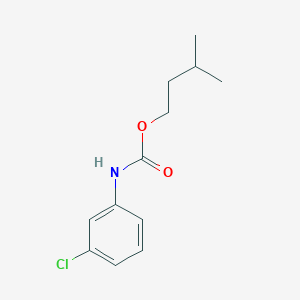

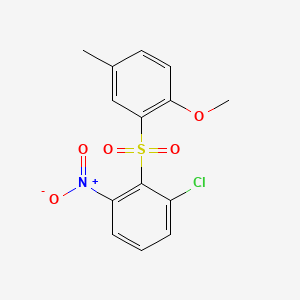
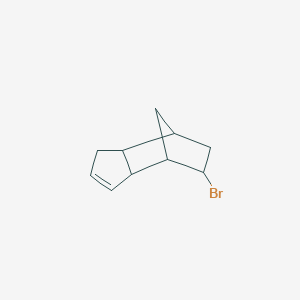


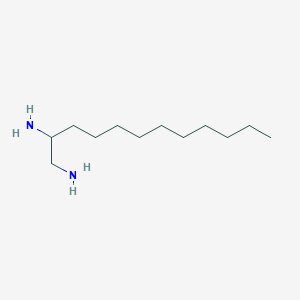
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)



